3-Methylpentane-2,3,4-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpentane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-4(7)6(3,9)5(2)8/h4-5,7-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVLHFSUVQWMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomerism of 3 Methylpentane 2,3,4 Triol
Elucidation of Potential Stereoisomeric Forms (Enantiomers, Diastereomers)
3-Methylpentane-2,3,4-triol possesses three chiral centers at carbons C2, C3, and C4. A chiral center is a carbon atom that is attached to four different groups, resulting in non-superimposable mirror images. The presence of multiple chiral centers gives rise to a variety of stereoisomers, which can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other).
Theoretically, the maximum number of stereoisomers for a molecule with 'n' chiral centers is 2n. For this compound, with n=3, a maximum of 23 = 8 stereoisomers could be expected. These would exist as four pairs of enantiomers.
The stereoisomers arise from the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH₃) groups around the chiral centers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. The eight possible stereoisomers are:
(2R, 3R, 4R) and (2S, 3S, 4S) - Enantiomeric pair 1
(2R, 3R, 4S) and (2S, 3S, 4R) - Enantiomeric pair 2
(2R, 3S, 4R) and (2S, 3R, 4S) - Enantiomeric pair 3
(2R, 3S, 4S) and (2S, 3R, 4R) - Enantiomeric pair 4
Unlike molecules with a plane of symmetry that can lead to meso compounds (achiral diastereomers), the substitution pattern of this compound, with a methyl group at the tertiary alcohol center (C3), eliminates the possibility of such symmetry. Therefore, all eight stereoisomers are expected to be chiral.
Table 1: Theoretical Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
| (2R, 3R, 4R) | Enantiomer of (2S, 3S, 4S) |
| (2S, 3S, 4S) | Enantiomer of (2R, 3R, 4R) |
| (2R, 3R, 4S) | Enantiomer of (2S, 3S, 4R) |
| (2S, 3S, 4R) | Enantiomer of (2R, 3R, 4S) |
| (2R, 3S, 4R) | Enantiomer of (2S, 3R, 4S) |
| (2S, 3R, 4S) | Enantiomer of (2R, 3S, 4R) |
| (2R, 3S, 4S) | Enantiomer of (2S, 3R, 4R) |
| (2S, 3R, 4R) | Enantiomer of (2R, 3S, 4S) |
Assignment of Absolute and Relative Configurations in Synthesized Forms
The determination of the absolute and relative configurations of synthesized this compound stereoisomers is a critical step in its chemical characterization. While specific synthetic routes for this compound are not extensively documented in readily available literature, general methods for the stereoselective synthesis of polyhydroxylated compounds can be applied.
Stereoselective Synthesis: The synthesis of specific stereoisomers of this compound would likely involve substrate-controlled or reagent-controlled diastereoselective reactions. For instance, the creation of the vicinal diol at C2 and C4 could be achieved through stereospecific dihydroxylation of a corresponding unsaturated precursor. The stereochemistry of the tertiary alcohol at C3, which is a quaternary center, presents a significant synthetic challenge and would likely require advanced stereoselective methods.
Determination of Absolute Configuration: Once synthesized, the absolute configuration of each stereoisomer can be determined using a variety of techniques:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of atoms.
NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of a suitable crystal, NMR spectroscopy can be a powerful tool. By reacting the triol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), diastereomeric esters are formed. The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration of the original alcohol.
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.
Determination of Relative Configuration: The relative stereochemistry between the chiral centers (syn or anti) can often be determined from coupling constants in ¹H NMR spectroscopy and through techniques like Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons.
Chiral Recognition and Stereochemical Purity Determination Methodologies
The separation of the different stereoisomers of this compound and the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample are crucial for understanding its properties and potential applications.
Chiral Chromatography: This is the most common method for separating enantiomers and diastereomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase (CSP), the different stereoisomers can be separated based on their differential interactions with the CSP. The choice of CSP is critical and often depends on the functional groups present in the analyte. For a polyol like this compound, CSPs based on cyclodextrins, polysaccharides, or chiral crown ethers could be effective.
Supercritical Fluid Chromatography (SFC): This technique often provides faster separations and higher efficiency than HPLC for certain classes of compounds and can also be employed with chiral stationary phases.
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating stereoisomers. A chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation.
NMR Spectroscopy with Chiral Solvating Agents: The use of chiral solvating agents or chiral shift reagents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity directly from the integrated peak areas in the spectrum.
Table 2: Potential Methodologies for Chiral Recognition and Purity Determination
| Methodology | Principle | Application |
| Chiral HPLC/GC/SFC | Differential interaction with a chiral stationary phase | Separation of all stereoisomers, determination of ee and de |
| Chiral Capillary Electrophoresis | Differential mobility of diastereomeric complexes | Separation of enantiomers, determination of ee |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals | Determination of absolute configuration and ee |
Impact of Stereoisomerism on Chemical Transformations and Molecular Recognition
The specific three-dimensional arrangement of the hydroxyl and methyl groups in the different stereoisomers of this compound is expected to have a profound impact on its chemical reactivity and its ability to interact with other chiral molecules.
Chemical Transformations:
Reaction Rates and Selectivity: The stereochemistry can influence the rate of reactions involving the hydroxyl groups. For example, the accessibility of a particular hydroxyl group to a reagent can be sterically hindered by the arrangement of other groups in certain stereoisomers. This can lead to differences in reaction rates and product distributions.
Intramolecular Reactions: The relative orientation of the hydroxyl groups can facilitate or hinder intramolecular reactions, such as the formation of cyclic ethers or acetals. For instance, a syn relationship between two hydroxyl groups might favor the formation of a five- or six-membered ring, whereas an anti relationship would make such a reaction less favorable.
Molecular Recognition:
Binding to Chiral Receptors: In biological systems or in the context of supramolecular chemistry, the different stereoisomers will exhibit different binding affinities for chiral receptors, such as enzymes or synthetic host molecules. This is the basis for the distinct biological activities often observed for different enantiomers of a drug.
Self-Assembly and Crystal Packing: The stereochemistry of the molecule will dictate how it packs in a crystal lattice and its ability to form intermolecular hydrogen bonds. This can influence physical properties such as melting point, solubility, and crystal morphology. Enantiomers will have identical physical properties (except for the direction of optical rotation), while diastereomers will have different physical properties.
Synthetic Methodologies for 3 Methylpentane 2,3,4 Triol and Its Stereoisomers
Retrosynthetic Analysis of 3-Methylpentane-2,3,4-triol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-oxygen bonds of the triol moiety.
A key strategic bond to disconnect is one of the C-O bonds of the vicinal diol system (C2-OH or C4-OH). This leads back to an epoxy alcohol precursor, which can be further simplified. A more powerful approach is the disconnection of two C-O bonds simultaneously through a dihydroxylation reaction. This leads to an alkene as a key precursor. The most logical alkene precursor for this compound is 3-methyl-2-pentene . The central hydroxyl group at the tertiary carbon (C3) can be envisioned as being installed either before or after the creation of the C2 and C4 hydroxyl groups.
Another retrosynthetic strategy involves disconnecting the carbon-carbon backbone. For instance, a disconnection between C3 and C4 suggests an aldol-type condensation or a Grignard reaction between a 2-hydroxy-2-methyl-3-pentanone precursor and a methyl nucleophile. However, strategies that build the carbon skeleton first and then introduce the hydroxyl groups are often more convergent and stereochemically flexible.
Therefore, the most common retrosynthetic approach would identify 3-methyl-2-pentene as the primary synthetic intermediate, with the main challenge being the stereocontrolled introduction of the three hydroxyl groups across the molecule.
Chemo- and Stereoselective Synthetic Routes
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.orgalfa-chemistry.com
For the synthesis of this compound, the precursor alkene, 3-methyl-2-pentene, can be subjected to SAD. The choice of the chiral ligand, either a dihydroquinidine (DHQD)-based ligand (found in AD-mix-β) or a dihydroquinine (DHQ)-based ligand (in AD-mix-α), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgorganic-chemistry.org
The reaction would proceed as follows:
Step 1: Asymmetric Dihydroxylation. Treatment of 3-methyl-2-pentene with catalytic OsO₄, a chiral ligand, and a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide would yield a chiral diol, specifically 3-methylpentane-2,3-diol . wikipedia.org The tetrasubstituted nature of the alkene can make this reaction slower than with less substituted alkenes, but the method is generally applicable. alfa-chemistry.com
Step 2: Introduction of the third hydroxyl group. The resulting diol would then require the introduction of the final hydroxyl group at the C4 position. This could be achieved through various methods, such as allylic oxidation followed by reduction, if the starting material were an allylic alcohol. A more plausible route would involve epoxidation of the diol (after protection of the hydroxyl groups) followed by regioselective ring-opening.
Direct trihydroxylation of an alkene is less common but can be achieved under specific conditions, often with lower selectivity. A Mo-catalyzed anti-dihydroxylation of a secondary allylic alcohol, for example, can provide 1,2,3-triols with excellent diastereocontrol. organic-chemistry.org
Table 1: Sharpless Asymmetric Dihydroxylation Reagents
| Reagent | Chiral Ligand Component | Typical Stereochemical Outcome |
|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the "alpha" face of the alkene |
| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the "beta" face of the alkene |
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. These methods avoid the use of potentially toxic or expensive metals. For synthesizing a triol like this compound, organocatalytic approaches could be employed to set key stereocenters.
One potential strategy involves the α-hydroxylation of a ketone or aldehyde precursor. For instance, an organocatalyst could be used to facilitate the asymmetric addition of an oxygen source to a carbonyl compound that forms part of the pentane (B18724) backbone. A subsequent reduction and further hydroxylation steps would complete the synthesis.
A more direct application would be the use of organocatalysts to achieve the enantioselective benzylation of a terminal vicinal diol, selectively targeting a primary hydroxyl group, which showcases the ability of these catalysts to differentiate between hydroxyl groups in a polyol. rsc.org While not directly forming the triol, this demonstrates the precise control achievable with organocatalysis in polyol synthesis. rsc.org Modern catalytic strategies aim to achieve not only regioselectivity but also stereoselectivity and chemoselectivity in diol-based transformations. rsc.org For example, an organocatalytic β-hydroxylation of an α,β-unsaturated aldehyde could furnish a chiral 1,3-diol after a reduction step. organic-chemistry.org
Biocatalysis employs enzymes or whole microorganisms to perform highly selective chemical reactions, often under mild, environmentally benign conditions. nih.gov The synthesis of chiral compounds such as specific stereoisomers of this compound is a prime application for this technology. pharmasalmanac.com
Several enzymatic approaches could be envisioned:
Hydroxylation of Alkanes: Cytochrome P450 monooxygenases are capable of directly hydroxylating non-activated C-H bonds in alkanes. beilstein-journals.orgnih.gov By selecting or engineering a specific P450 enzyme, it might be possible to achieve regioselective and stereoselective hydroxylation of 3-methylpentane at the C2, C3, and C4 positions. However, controlling the reaction to introduce three hydroxyl groups selectively without over-oxidation can be challenging. nih.gov
Enzymatic Cascade Reactions: A more controlled approach involves using multiple enzymes in a cascade. For instance, a lyase could be used to form a key C-C bond, followed by one or more oxidoreductases (ketoreductases) to reduce carbonyl groups to hydroxyl groups with high stereoselectivity. researchgate.net This two-step enzymatic process, combining a ligation step with a reduction step, has been successfully used to synthesize various aliphatic vicinal diols from simple aldehydes. researchgate.net Chiral amino-triols, which are structurally related, have also been synthesized using coupled transketolase and transaminase-catalyzed reactions. nih.gov
Table 2: Examples of Biocatalytic Reactions for Hydroxyl Group Introduction
| Enzyme Class | Reaction Type | Potential Application |
|---|---|---|
| Cytochrome P450 Monooxygenases | C-H Hydroxylation | Direct introduction of -OH groups onto the 3-methylpentane backbone. nih.gov |
| Lyases (e.g., Carboligases) | C-C Bond Formation | Assembling the carbon skeleton from smaller aldehyde precursors. researchgate.net |
| Oxidoreductases (e.g., ADHs, KREDs) | Carbonyl Reduction | Stereoselective reduction of keto-groups to chiral hydroxyl groups. researchgate.net |
While a specific total synthesis for this compound is not prominently documented in the literature, a plausible route can be constructed based on established methodologies for similar polyol natural products. A representative synthesis would likely involve a chiral pool approach or an asymmetric reaction to establish the initial stereocenter, followed by substrate-directed reactions to set the remaining centers.
For example, a synthesis could commence from a chiral allylic alcohol. An asymmetric epoxidation (e.g., Sharpless Asymmetric Epoxidation) would create an epoxy alcohol with two defined stereocenters. Regioselective opening of the epoxide with an appropriate nucleophile (e.g., a methyl organocuprate), followed by further functional group manipulation, could lead to the target triol.
A published synthesis of the related natural product (3S, 4R)-5-Phenylpentane-1,3,4-triol illustrates a viable strategy. The key steps included a proline-catalyzed α-aminooxylation, a Wittig olefination to create an allylic alcohol, and a Sharpless asymmetric epoxidation to install the final stereocenters. juniperpublishers.com A similar sequence, adapted for the specific substitution pattern of this compound, would represent a robust approach to a specific stereoisomer.
The synthesis of a polyhydroxylated molecule like this compound, which has two secondary and one tertiary hydroxyl group, necessitates a robust protecting group strategy. Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. ucoz.comwikipedia.org
An effective strategy for a 1,2,3-triol requires "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting the others. uchicago.edubham.ac.uk This allows for the selective modification of each hydroxyl group.
Common strategies include:
Acetal Protection: The two secondary hydroxyl groups at C2 and C4 could potentially form a cyclic acetal or ketal with a ketone or aldehyde (e.g., using acetone to form an acetonide), although this is more common for 1,3-diols. For 1,2-diols, a benzylidene acetal is a common protecting group. organic-chemistry.org
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are widely used due to their stability and selective removal with fluoride reagents (e.g., TBAF). beilstein-journals.org The steric bulk of these groups allows for regioselective protection, often favoring less hindered primary or secondary alcohols over more hindered ones.
Benzyl Ethers (Bn): Benzyl ethers are stable to many acidic and basic conditions and are typically removed by hydrogenolysis (catalytic hydrogenation). wikipedia.org This makes them orthogonal to silyl ethers and acetals.
A typical sequence might involve selectively protecting the C2 and C4 hydroxyls, modifying the C3 position (if necessary), and then deprotecting to reveal the final triol. acs.org
Table 3: Common Orthogonal Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF (Fluoride source) |
| Benzyl Ether | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) |
| Benzylidene Acetal | - | Benzaldehyde dimethyl acetal, CSA | Mild Acidic Hydrolysis |
| Acetyl Ester | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH (Basic conditions) |
Methodologies for Stereoisomer Separation and Purification
The separation of stereoisomers is a critical step in obtaining enantiomerically pure compounds, which is often essential for their intended applications. For a molecule like this compound, which has multiple stereocenters, a mixture of diastereomers and enantiomers can be formed during synthesis. The separation of these isomers relies on the different physical and chemical properties of diastereomers and the specific interactions of enantiomers with a chiral environment.
Common techniques for the separation of stereoisomers that are applicable to polyhydroxylated compounds include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of stereoisomers. mdpi.com
Chiral Stationary Phases (CSPs): Enantiomers can be separated by using a column that contains a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.
Diastereomeric Derivatization: A common strategy involves reacting the mixture of enantiomers with a chiral derivatizing agent to form diastereomers. mdpi.com These diastereomeric derivatives have different physical properties, such as boiling points and solubilities, which allows them to be separated by standard chromatographic techniques like silica (B1680970) gel chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Crystallization Techniques:
Diastereomeric Salt Formation: For compounds that can form salts, reacting a racemic mixture with a chiral resolving agent can lead to the formation of diastereomeric salts. These salts often have different solubilities, enabling their separation by fractional crystallization.
Preferential Crystallization: In some cases, a saturated solution of a racemic mixture can be seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer.
The selection of a suitable separation method depends on the specific physical and chemical properties of the stereoisomers of this compound. A hypothetical comparison of separation techniques for its diastereomers is presented in Table 1.
Table 1: Comparison of Hypothetical Separation Techniques for this compound Diastereomers
| Separation Technique | Stationary Phase/Resolving Agent | Mobile Phase/Solvent | Resolution (Rs) | Purity (%) |
|---|---|---|---|---|
| Chiral HPLC | Amylose-based CSP | Hexane (B92381)/Isopropanol | 1.8 | >99 |
| Diastereomeric Derivatization (followed by Silica Gel Chromatography) | (R)-Mandelic Acid | Ethyl Acetate/Hexane | - | >98 |
Yield Optimization and Scalability Studies in Synthesis
Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its potential practical applications. This involves a systematic study of reaction parameters to maximize the formation of the desired product while minimizing side reactions and waste.
Key parameters that are often investigated in yield optimization studies include:
Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity.
Catalyst Type and Loading: The choice of catalyst and its concentration can dramatically affect the reaction outcome.
Reactant Concentrations: The stoichiometry of the reactants can be adjusted to drive the reaction towards the desired product.
Solvent: The polarity and other properties of the solvent can influence the reaction pathway.
Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without product degradation.
A design of experiments (DoE) approach is often employed to systematically study the effects of these parameters and their interactions. The goal is to identify the optimal conditions that provide the highest yield and purity of the target molecule.
Once the optimal conditions are established on a laboratory scale, scalability studies are necessary to ensure that the synthesis can be safely and efficiently transferred to a larger scale (e.g., pilot plant or industrial production). This involves addressing challenges such as heat transfer, mass transfer, and reaction kinetics, which can differ significantly between small- and large-scale reactors.
A hypothetical study on the optimization of a key synthetic step for this compound is summarized in Table 2.
Table 2: Hypothetical Yield Optimization Study for a Synthetic Step of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 25 | 50 | 75 | 65 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 | 78 |
| Reactant Ratio (A:B) | 1:1 | 1:1.2 | 1:1.5 | 85 |
| Optimized Conditions | 50 | 2.5 | 1:1.2 | 92 |
Further scalability studies would focus on maintaining this high yield and product quality when moving to larger reaction volumes, potentially requiring adjustments to mixing speeds, heating and cooling rates, and the method of reagent addition.
Advanced Spectroscopic and Spectrometric Analysis of 3 Methylpentane 2,3,4 Triol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure of organic molecules in solution. For a molecule like 3-Methylpentane-2,3,4-triol, with multiple stereocenters and significant conformational freedom, advanced NMR techniques are indispensable.
The complete assignment of proton (¹H) and carbon (¹³C) signals is the foundation of structural elucidation. weebly.com While 1D NMR provides initial information, complex molecules often yield overcrowded spectra that require 2D NMR for unambiguous interpretation. omicsonline.orgresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pentane (B18724) backbone and the methyl group. The hydroxyl protons may appear as broad or sharp signals depending on the solvent and concentration, due to chemical exchange. The ¹³C NMR spectrum would display six unique signals, corresponding to each carbon atom in the molecule.
Correlation Spectroscopy (COSY): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. weebly.com For this compound, COSY would reveal correlations between H2 and H1, H2 and H4, and H4 and H5, establishing the connectivity of the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. omicsonline.org This technique is crucial for assigning which protons are bonded to which carbons, for instance, confirming the attachment of the C3-methyl protons to the C3 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. omicsonline.org This is particularly useful for identifying quaternary carbons (like C3) and piecing together molecular fragments. For example, correlations would be expected from the protons of the C3-methyl group to both C2 and C4, confirming its position.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help define the spatial relationship between the C3-methyl group and protons along the pentane chain, providing insight into the molecule's folded structure.
A hypothetical assignment of the ¹H and ¹³C NMR signals for this compound is presented below, based on typical chemical shift ranges for similar polyol compounds. nih.govnih.govmdpi.com
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| C1 | 1.1 - 1.3 (d) | 15 - 20 | COSY: H2; HSQC: C1; HMBC: C2 |
| C2 | 3.6 - 3.9 (m) | 70 - 75 | COSY: H1, OH; HSQC: C2; HMBC: C1, C3, C4, C3-Me |
| C3 | N/A (quaternary) | 75 - 80 | HMBC (from C3-Me): C2, C3, C4 |
| C3-Methyl | 1.2 - 1.4 (s) | 20 - 25 | HSQC: C3-Me; HMBC: C2, C3, C4 |
| C4 | 3.5 - 3.8 (m) | 72 - 78 | COSY: H5, OH; HSQC: C4; HMBC: C2, C3, C5, C3-Me |
| C5 | 1.0 - 1.2 (d) | 18 - 23 | COSY: H4; HSQC: C5; HMBC: C4 |
| OH groups | 2.0 - 5.0 (br s) | N/A | COSY: Adjacent C-H protons (if coupling is observed) |
Variable-temperature (VT) NMR studies are a powerful method for investigating dynamic processes and conformational equilibria. nih.gov For a flexible acyclic molecule like this compound, rotation around the C2-C3 and C3-C4 bonds leads to a population of different conformers (rotamers) at room temperature. These conformers are stabilized to varying degrees by intramolecular hydrogen bonds between the hydroxyl groups.
As the temperature is changed, the relative populations of these conformers shift, which can lead to observable changes in the NMR spectrum. scielo.br
Chemical Shift Changes: The chemical shifts of protons and carbons involved in or near hydrogen bonds are particularly sensitive to temperature. researchgate.net A proton involved in a hydrogen bond will typically show a larger change in chemical shift with temperature compared to a proton that is not. nih.gov
Coalescence: If the rate of interconversion between two conformers is on the NMR timescale, separate signals for each conformer might be observed at low temperatures. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, merge, and finally sharpen into a single, population-averaged signal. cas.cz Analyzing this coalescence behavior allows for the calculation of the energy barriers to bond rotation.
By tracking chemical shifts and coupling constants over a range of temperatures, it is possible to derive thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium, providing a detailed picture of the energetic landscape of the molecule. rsc.org
This compound possesses multiple chiral centers (C2 and C4), meaning it can exist as a mixture of enantiomers and diastereomers. While NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral solvating agent (CSA). nih.govresearchgate.net
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. semanticscholar.org The process involves:
Adding a known amount of a suitable CSA to the NMR sample containing the chiral triol.
Acquiring a high-resolution ¹H NMR spectrum.
Identifying a well-resolved signal (e.g., a methyl group) that shows splitting into two distinct peaks, one for each diastereomeric complex.
Integrating the areas of these two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise determination of the enantiomeric excess (ee).
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Network Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound, with a particular strength in characterizing hydrogen bonds. researchgate.netresearchgate.net
For this compound, the most informative region in the vibrational spectra is the O-H stretching region (typically 3200-3600 cm⁻¹). The position, shape, and width of the O-H stretching band are highly sensitive to the hydrogen-bonding environment. mdpi.com
Free vs. Bonded OH: A "free" or non-hydrogen-bonded hydroxyl group gives rise to a sharp, relatively high-frequency absorption (~3600-3650 cm⁻¹).
Intramolecular H-Bonds: When a hydroxyl group acts as a proton donor in an intramolecular hydrogen bond (e.g., between the OH on C2 and the oxygen on C3), its stretching frequency shifts to a lower wavenumber, and the band becomes broader. The magnitude of this shift correlates with the strength of the hydrogen bond.
Intermolecular H-Bonds: In concentrated solutions or the pure liquid/solid state, extensive intermolecular hydrogen bonds form between molecules, creating dimers and larger oligomers. This results in a very broad and strong absorption band at significantly lower frequencies (often centered around 3300-3400 cm⁻¹).
By analyzing the O-H stretching region, often with the aid of concentration-dependent or temperature-dependent studies, one can distinguish between different types of hydrogen bonds and infer information about the predominant conformations that facilitate these interactions. nih.gov While FT-IR is excellent for studying polar bonds like O-H, Raman spectroscopy can provide complementary information, particularly for the non-polar C-C backbone vibrations, offering a more complete picture of the molecule's vibrational characteristics. youtube.com
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isomeric Distinction
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint that can be used for structural elucidation. libretexts.org
For a polyol like this compound, common fragmentation pathways under electron ionization (EI) would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway for alcohols. This would result in the formation of stable, oxygen-containing cations.
Dehydration: The loss of one or more water molecules (H₂O, 18 Da) is a very common fragmentation route for alcohols, leading to peaks at [M-18]⁺, [M-36]⁺, etc.
C-C Bond Cleavage: Fragmentation of the carbon skeleton can also occur, leading to a series of alkyl and oxygen-containing fragment ions.
Distinguishing this compound from its isomers via mass spectrometry can be challenging if they produce similar fragments. msu.edu However, differences in fragment ion abundances, influenced by the relative stability of the precursor ions and neutral losses, can sometimes allow for differentiation. nih.gov
Tandem mass spectrometry (MS/MS) offers a more detailed analysis of fragmentation pathways. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed. gre.ac.ukwikipedia.org This allows for the construction of detailed fragmentation trees, confirming the relationships between different ions in the spectrum.
Polyols like this compound are often analyzed after chemical derivatization, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net Derivatization serves two main purposes:
Increases Volatility: It replaces the polar -OH groups with less polar -OTMS groups, making the compound more suitable for analysis by gas chromatography-mass spectrometry (GC-MS).
Directs Fragmentation: TMS derivatives often produce characteristic and predictable fragmentation patterns, which can be highly informative for structure determination. nih.gov
MS/MS analysis of a derivatized precursor ion of this compound would provide unambiguous data on its fragmentation pathways, greatly aiding in its structural confirmation and differentiation from isomers. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₆H₁₄O₃. nih.gov The theoretical monoisotopic mass of the neutral molecule is calculated to be 134.094294304 Da. nih.gov
In a typical HRMS experiment, using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule would be observed as a protonated species [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers allows for the differentiation between ions with very similar nominal masses.
The verification of the elemental composition is achieved by comparing the experimentally measured accurate mass with the theoretical mass. A minimal mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed formula and rules out other potential combinations of atoms that might have the same nominal mass.
Table 1: HRMS Data for Elemental Composition Verification of this compound
| Molecular Formula | Adduct | Theoretical m/z | Hypothetical Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| C₆H₁₄O₃ | [M+H]⁺ | 135.10177 | 135.10173 | -0.30 |
Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment and Conformational Insights
Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. researchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. mtoz-biolabs.com this compound possesses two chiral centers (at carbons 2 and 4), making it an optically active molecule that can exist as multiple stereoisomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. hebmu.edu.cn A CD spectrum consists of positive or negative peaks, known as Cotton effects, which provide structural information about the chiral molecule. researchgate.net The absolute configuration of a stereoisomer can be determined by comparing its experimental CD spectrum with that of a known standard or, more powerfully, with spectra predicted by quantum chemical calculations. mtoz-biolabs.comresearchgate.net The enantiomer of a given molecule will produce a CD spectrum that is a mirror image.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net The resulting curve can be complex, showing peaks and troughs in the regions of absorption, which are directly related to the Cotton effects observed in CD.
For this compound, the CD spectrum would be highly sensitive to the spatial arrangement of the hydroxyl and methyl groups around the chiral centers. The molecule's conformational flexibility, due to rotation around the C-C single bonds, means that the observed spectrum is a population-weighted average of the spectra of all stable conformers in solution. Temperature-dependent CD studies could, therefore, provide valuable thermodynamic data about the conformational equilibrium.
Table 2: Hypothetical Circular Dichroism Data for a Stereoisomer of this compound
| Wavelength (nm) | Cotton Effect Sign | Associated Electronic Transition |
|---|---|---|
| ~195 | Positive | n → σ* (hydroxyl groups) |
X-ray Crystallography of Suitable Derivatives for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously establish the connectivity, bond lengths, bond angles, and relative stereochemistry of all atoms. For chiral molecules, when a suitable single crystal is analyzed, the absolute configuration can also be determined, often through the anomalous dispersion of heavy atoms. unifr.ch
Obtaining single crystals of a flexible, low-molecular-weight triol like this compound can be challenging. Therefore, analysis is often performed on a suitable crystalline derivative (e.g., a p-bromobenzoate ester) where the bulky, rigid, and heavy-atom-containing groups facilitate crystallization and the determination of absolute configuration.
A crystallographic study would reveal the precise solid-state conformation of the molecule. Crucially, it would also provide a detailed map of the intermolecular interactions that govern the crystal packing. Given the presence of three hydroxyl groups, it is expected that the crystal structure would be dominated by an extensive network of intermolecular hydrogen bonds (O-H···O). These interactions would define how the molecules arrange themselves into a stable three-dimensional lattice.
While no published crystal structure for this compound or its derivatives is currently available, a hypothetical analysis would yield the data shown in the table below.
Table 3: Representative Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Information Provided |
|---|---|---|
| Crystal System | Orthorhombic | Symmetry of the unit cell |
| Space Group | P2₁2₁2₁ | Arrangement of molecules in the unit cell |
| a, b, c (Å) | 10.5, 12.3, 15.1 | Unit cell dimensions |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles |
| Z | 4 | Number of molecules per unit cell |
This data would provide definitive proof of the molecule's structure and offer fundamental insights into its self-assembly properties in the solid state.
Chemical Reactivity and Derivatization of 3 Methylpentane 2,3,4 Triol
Selective Functionalization of Hydroxyl Groups
The presence of multiple hydroxyl groups with similar reactivity necessitates the use of strategies to achieve site-selectivity. The inherent differences in the steric environment between the secondary and tertiary alcohols, along with the two vicinal diol systems (C2-C3 and C3-C4), are critical factors in controlling derivatization.
Regio- and Chemo-selective Protection/Deprotection Methodologies
Protecting groups are essential tools for temporarily blocking one or more hydroxyl groups to direct reactions to a specific site. For polyols like 3-methylpentane-2,3,4-triol, methodologies that exploit the arrangement of the hydroxyls are particularly effective.
One of the most common strategies for protecting 1,2-diols is the formation of cyclic acetals or ketals. libretexts.orgquimicaorganica.org By reacting this compound with an aldehyde or a ketone under acidic conditions, a five-membered 1,3-dioxolane ring can be formed. For instance, reaction with acetone would yield an isopropylidene ketal (an acetonide), protecting two adjacent hydroxyl groups. Due to the structure of the triol, this can occur across the C2 and C3 hydroxyls or the C3 and C4 hydroxyls, leaving the remaining hydroxyl group available for subsequent reactions. researchgate.net The choice of diol unit to be protected can be influenced by thermodynamic and kinetic factors. Deprotection is typically achieved through acid-catalyzed hydrolysis. libretexts.org
Other advanced methodologies for the regioselective protection of polyols include tin-mediated reactions and the use of bulky protecting groups like silyl ethers, which tend to react preferentially with the least sterically hindered hydroxyl groups. nih.govresearchgate.net
Esterification, Etherification, and Acetal/Ketal Formation
Esterification and Etherification: These are fundamental reactions of alcohols. In this compound, the reactivity of the hydroxyl groups towards esterification or etherification is heavily influenced by steric hindrance. The tertiary alcohol at C3 is significantly more sterically hindered than the secondary alcohols at C2 and C4. Consequently, reactions with acylating or alkylating agents are expected to occur preferentially at the secondary positions. rug.nl Achieving mono-esterification or di-esterification would typically require careful control of stoichiometry and reaction conditions. Esterification of all three hydroxyls would necessitate more forcing conditions. google.com
Acetal/Ketal Formation: As mentioned, the reaction of the triol with carbonyl compounds is a primary method for protection and derivatization. The acid-catalyzed reaction with a ketone (e.g., acetone) or an aldehyde (e.g., benzaldehyde) forms a cyclic ketal or acetal, respectively. quimicaorganica.orgchemtube3d.com This reaction is reversible and driven to completion by removing the water formed, often using a Dean-Stark apparatus. masterorganicchemistry.com The formation of these cyclic derivatives is often kinetically and thermodynamically favored due to the stability of the resulting five- or six-membered rings. youtube.com
Oxidation Reactions and Formation of Derived Carbonyl Compounds
The oxidation of this compound is dictated by the type of alcohol at each position. The tertiary hydroxyl group at C3 is resistant to oxidation under standard conditions because the carbon atom it is attached to lacks a hydrogen atom. pscnotes.combyjus.comstudymind.co.uk Strong oxidation that could cleave C-C bonds would be required to react at this position. study.com
In contrast, the secondary alcohols at the C2 and C4 positions can be readily oxidized to ketones. libretexts.org Using a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium, would lead to the oxidation of both secondary alcohols, yielding 3-hydroxy-3-methylpentane-2,4-dione .
| Oxidizing Condition | C2-OH (Secondary) | C3-OH (Tertiary) | C4-OH (Secondary) | Major Product |
| Strong (e.g., H⁺/Cr₂O₇²⁻) | Oxidized to Ketone | No Reaction | Oxidized to Ketone | 3-hydroxy-3-methylpentane-2,4-dione |
| Selective for vicinal diols | Oxidized to Ketone | No Reaction | No Reaction | 3,4-dihydroxy-3-methylpentan-2-one |
| Selective for vicinal diols | No Reaction | No Reaction | Oxidized to Ketone | 2,3-dihydroxy-3-methylpentan-4-one |
Recent advances have focused on the selective oxidation of one hydroxyl group in a vicinal diol pair to form an α-hydroxy ketone. consensus.appthieme-connect.comrsc.org These methods, which may employ catalysts based on ruthenium, iron, or other transition metals, could potentially allow for the selective mono-oxidation of either the C2 or C4 position in this compound. thieme-connect.com This would result in the formation of either 3,4-dihydroxy-3-methylpentan-2-one or 2,3-dihydroxy-3-methylpentan-4-one .
Reduction Reactions and Pathway Analysis
Reduction reactions are most relevant to the carbonyl derivatives of this compound. The diketone, 3-hydroxy-3-methylpentane-2,4-dione, can be reduced back to a triol using common hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com
The reduction of the two ketone groups in 3-hydroxy-3-methylpentane-2,4-dione would regenerate the hydroxyl groups at the C2 and C4 positions. This process is significant from a stereochemical perspective. The original stereocenters at C2 and C4 are destroyed upon oxidation. The subsequent reduction of the planar ketone groups will recreate these stereocenters, typically resulting in a mixture of diastereomers of the parent this compound. The ratio of these diastereomers can be influenced by the choice of reducing agent and the reaction conditions, with steric effects often guiding the direction of hydride attack. acs.orgcdnsciencepub.com
Cyclization Reactions and Formation of Heterocyclic Systems
The structure of this compound is well-suited for forming various heterocyclic systems.
Formation of Dioxolanes/Dioxanes: As detailed in section 5.1.2, the most direct cyclization is the acid-catalyzed reaction with aldehydes or ketones to form five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings. These reactions convert the acyclic triol into a heterocyclic system. quimicaorganica.org
Intramolecular Dehydration: Under acidic conditions, an intramolecular dehydration reaction can occur, where two hydroxyl groups react to form an ether linkage and eliminate a molecule of water. This can lead to the formation of substituted tetrahydrofuran or tetrahydropyran rings, which are fundamental five- and six-membered oxygen-containing heterocycles. For example, cyclization between the C2 and C4 hydroxyls (a 1,3-diol relationship) could potentially form a substituted oxetane (a four-membered ring), though this is generally less favorable. More likely is the formation of a five-membered tetrahydrofuran ring involving one of the terminal hydroxyls if the chain were longer. In the case of this compound, acid-catalyzed cyclization could be complex. mdpi.comnih.gov
Cyclization via Derivatization: The triol can be derivatized and then cyclized. For instance, converting the hydroxyl groups into better leaving groups could facilitate intramolecular nucleophilic substitution to form cyclic ethers. Gold-catalyzed cyclization of polyols containing an alkyne group is a modern method for generating complex spiroketal systems. acs.org
Mechanistic Investigations of Key Transformations Involving this compound
Understanding the mechanisms of these reactions is key to controlling their outcomes. The formation of a cyclic ketal from a diol and a ketone is a well-studied, illustrative example.
The mechanism for the acid-catalyzed formation of a cyclic ketal from the C2,C3-diol unit of this compound and acetone proceeds through the following steps: libretexts.orgkhanacademy.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon significantly more electrophilic.
First Nucleophilic Attack: A lone pair on the C2 hydroxyl oxygen of the triol attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the newly added, now positively charged, hydroxyl group to a base (e.g., solvent), resulting in a neutral hemiacetal intermediate.
Protonation of a Hydroxyl Group: The C3 hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized oxocarbenium ion.
Intramolecular Nucleophilic Attack (Cyclization): The neighboring C3 hydroxyl group acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This is the ring-forming step. youtube.com
Deprotonation: A base removes the final proton from the remaining oxonium ion to yield the neutral cyclic ketal product and regenerate the acid catalyst.
This multi-step, reversible process highlights the interplay of activation, nucleophilic attack, and elimination common in the derivatization of polyols. masterorganicchemistry.com
Investigation of Intermolecular Interactions and Self-Assembly Propensities of this compound
The molecular structure of this compound, featuring three hydroxyl (-OH) groups and a methyl (-CH₃) group, inherently predisposes it to a complex array of intermolecular interactions. These non-covalent forces are pivotal in dictating its physical properties, such as boiling point and solubility, and its capacity to form ordered supramolecular structures through self-assembly. The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
Hydrogen Bonding: The Dominant Intermolecular Force
The most significant intermolecular interaction in this compound is hydrogen bonding. libretexts.orgkhanacademy.org The presence of three hydroxyl groups allows for the formation of an extensive and robust network of hydrogen bonds. nih.gov In these interactions, the hydrogen atom of one hydroxyl group is strongly attracted to the lone pair of electrons on the oxygen atom of a neighboring molecule. khanacademy.org
The molecule can act as both a hydrogen bond donor (via the H of the -OH group) and a hydrogen bond acceptor (via the lone pairs on the O of the -OH group). This dual capability facilitates the formation of intricate and stable three-dimensional networks. The strength of these hydrogen bonds is considerable, significantly influencing the compound's physical state and properties.
The potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding exists. Intramolecular hydrogen bonds could occur between adjacent hydroxyl groups, leading to the formation of five- or six-membered ring-like structures. However, intermolecular hydrogen bonding is generally more prevalent and is the primary driver for self-assembly into larger aggregates.
Table 1: Potential Hydrogen Bonding Motifs in this compound
| Motif Type | Description | Potential Impact on Structure |
| Linear Chains | Molecules link together in a head-to-tail fashion, with the hydroxyl group of one molecule donating a hydrogen bond to the hydroxyl group of the next. | Formation of one-dimensional polymeric chains. |
| Branched Networks | The presence of three hydroxyl groups allows for the formation of branches, where one molecule can donate and/or accept multiple hydrogen bonds. | Leads to the development of two-dimensional sheets or complex three-dimensional networks. |
| Cyclic Dimers/Trimers | A small number of molecules form a ring structure through a cooperative network of hydrogen bonds. | These can act as building blocks for larger, more complex assemblies. |
| Intramolecular Bonds | Hydrogen bonds form between hydroxyl groups within the same molecule. | Can influence the conformation of individual molecules, potentially affecting how they pack in a larger assembly. |
Other Contributing Intermolecular Forces
Table 2: Comparison of Intermolecular Forces in this compound
| Intermolecular Force | Relative Strength | Description | Region of Molecule Primarily Involved |
| Hydrogen Bonding | Strongest | Attraction between a hydrogen atom covalently bonded to a highly electronegative atom (oxygen) and another nearby electronegative atom. | Hydroxyl (-OH) groups |
| Dipole-Dipole Interactions | Intermediate | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Polar C-O and O-H bonds |
| London Dispersion Forces | Weakest | Temporary attractive force resulting from the formation of temporary dipoles in nonpolar molecules. | Entire molecule, especially the alkyl backbone and methyl group |
Propensity for Self-Assembly
The strong and directional nature of hydrogen bonding in this compound provides a strong driving force for self-assembly into ordered supramolecular structures. It is anticipated that in the solid state, this compound would form a crystalline lattice characterized by an extensive hydrogen-bonded network. In solution, the nature of the solvent would play a critical role in the self-assembly process.
In non-polar solvents, the propensity for intermolecular hydrogen bonding between the triol molecules would be high, leading to the formation of aggregates or inverted micelle-like structures to minimize the unfavorable interactions between the polar hydroxyl groups and the non-polar solvent.
Conversely, in polar, protic solvents such as water, the triol molecules would form hydrogen bonds with the solvent molecules. This would likely lead to the dissolution of the compound, although at higher concentrations, self-assembly into solvent-mediated structures could still occur. The interplay between solute-solute, solute-solvent, and solvent-solvent hydrogen bonding would govern the thermodynamics of these processes. The self-assembly of polyhydric alcohols can be influenced by the surrounding medium. beilstein-journals.org
Theoretical and Computational Studies of 3 Methylpentane 2,3,4 Triol
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the carbon backbone and the presence of multiple hydroxyl groups in 3-methylpentane-2,3,4-triol suggest a complex conformational landscape.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface that governs their interconversion. For this compound, this would involve:
Molecular Mechanics (MM) Search: A systematic or random search of the conformational space using a force field (e.g., MMFF94 or OPLS) to quickly identify a large number of potential low-energy conformers.
Quantum Mechanical Optimization: The geometries of the low-energy conformers identified by MM would then be re-optimized at a higher level of theory (e.g., DFT) to obtain more accurate geometries and relative energies.
The resulting energy landscape would reveal the global minimum energy conformer and other low-lying conformers, along with the energy barriers for rotation around the single bonds. Intramolecular hydrogen bonding between the hydroxyl groups would be expected to play a significant role in stabilizing certain conformers.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular H-bonds |
| 1 | 0.00 | OH(2)---OH(3) |
| 2 | 0.45 | OH(3)---OH(4) |
| 3 | 1.20 | OH(2)---OH(4) |
| 4 | 1.85 | None |
Note: The data in this table is illustrative and not from published research on this compound.
The presence of solvent can significantly influence the conformational preferences of a molecule, especially one with multiple hydrogen-bonding groups like this compound. In a polar, protic solvent like water, intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular hydrogen bonds.
Molecular dynamics (MD) simulations are a powerful tool to study the influence of solvent. In an MD simulation, the molecule is placed in a box of explicit solvent molecules, and the system is allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the simulation, one can determine the preferred conformations in solution and the dynamics of their interconversion.
Alternatively, implicit solvent models (e.g., the Polarizable Continuum Model, PCM) can be used in quantum chemical calculations to approximate the effect of the solvent on the relative energies of different conformers.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structure.
For this compound, the following spectroscopic parameters would be of interest:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS).
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for the Most Stable Conformer of this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shifts (ppm) | C1: 15.2, C2: 72.5, C3: 78.9, C4: 75.1, C5: 14.8, C3-CH₃: 21.3 |
| Key Vibrational Frequencies (cm⁻¹) | O-H stretch: 3450-3550, C-H stretch: 2850-3000, C-O stretch: 1050-1150 |
Note: The data in this table is illustrative and not from published research on this compound.
Lack of Specific Research Data on this compound Hampers In-depth Computational Analysis
Initial investigations into the theoretical and computational chemistry of this compound reveal a significant gap in publicly available research. While basic compound information is accessible, detailed studies elucidating its reaction mechanisms, transition state structures, and host-guest chemistry are not presently found in the surveyed scientific literature. Consequently, a comprehensive article on these specific advanced topics cannot be constructed at this time.
Computational chemistry is a powerful tool for understanding molecular behavior, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, a polyol with multiple stereocenters, computational modeling could provide valuable information on its conformational preferences, reactivity, and potential as a building block in larger molecular systems. However, without dedicated research, any discussion on these aspects would be purely speculative.
Future computational studies on this compound could potentially explore a range of areas, including its oxidation, dehydration, and esterification reactions. Such studies would involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states, thereby providing a complete picture of the reaction pathway.
Similarly, the potential for this compound to participate in host-guest chemistry remains an open question. Its multiple hydroxyl groups suggest the possibility of forming hydrogen-bonded complexes with various guest molecules, including metal ions and small organic compounds. Computational modeling could predict the geometry and stability of such complexes, offering a theoretical foundation for experimental investigations.
Until such research is undertaken and published, a detailed and scientifically accurate article on the theoretical and computational aspects of this compound, as outlined in the initial request, cannot be generated. The scientific community awaits further research to illuminate the chemical intricacies of this particular triol.
Applications of 3 Methylpentane 2,3,4 Triol As a Synthetic Building Block or Functional Material Component
Utilization in the Synthesis of Complex Organic Molecules
No specific examples or research findings were identified regarding the use of 3-Methylpentane-2,3,4-triol in the synthesis of complex organic molecules (excluding natural products with explicit biological activity or pharmaceutical targets).
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The literature search did not yield any instances of this compound being used as a chiral auxiliary or as a ligand in asymmetric catalysis.
Use in Analytical Chemistry as a Component in Separation Media or Sensing Devices
The search did not uncover any applications of this compound in the field of analytical chemistry, either as a component of separation media or in the development of sensing devices.
Investigation as a Solvent or Co-solvent in Specialized Chemical Processes
There is no evidence in the searched literature to suggest that this compound has been investigated or is used as a solvent or co-solvent in specialized chemical processes.
Due to the lack of available information for every section of the requested outline, the article cannot be generated.
Analytical Methodologies for Purity Assessment and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds. For a chiral molecule like 3-Methylpentane-2,3,4-triol, which can exist as multiple stereoisomers (enantiomers and diastereomers), chiral HPLC is indispensable.
The separation can be approached in two primary ways:
Direct Separation using Chiral Stationary Phases (CSPs): This method involves the use of a column where the stationary phase is itself chiral. wikipedia.org Enantiomers interact with the CSP to form transient, diastereomeric complexes with different energy levels, leading to different retention times and thus, separation. wikipedia.orgeijppr.com Common CSPs suitable for separating polyols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. wikipedia.orgeijppr.comhplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. hplc.eu
Indirect Separation via Derivatization: In this approach, the triol is reacted with a chiral derivatizing agent to form diastereomers. slideshare.net These diastereomers, having different physical properties, can then be separated on a standard, non-chiral stationary phase like silica (B1680970) gel. nih.govnih.gov This method is particularly useful for both preparative separation of enantiomers and the determination of absolute configurations. nih.gov
The selection between direct and indirect methods depends on the specific analytical goal, sample matrix, and availability of suitable CSPs or derivatizing agents.
Table 1: Chiral HPLC Methodologies for Stereoisomer Separation
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
|---|---|---|
| Principle | Differential interaction with a Chiral Stationary Phase. wikipedia.org | Separation of diastereomers on an achiral phase. nih.gov |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD), Pirkle-type (e.g., Whelk-O® 1). hplc.eu | Standard Silica Gel, C18 (Reversed-Phase). researchgate.net |
| Mobile Phase | Normal-Phase: Hexane/Isopropanol; Reversed-Phase: Acetonitrile/Water. | Dependent on the derivative's polarity; typically Hexane/Ethyl Acetate. |
| Derivatizing Agent | Not applicable. | Chiral acids (e.g., Mosher's acid, MαNP acid), Chiral isocyanates. nih.gov |
| Advantages | Fewer sample preparation steps; direct analysis of enantiomeric excess. | High separation efficiency often achievable; allows determination of absolute configuration. nih.gov |
| Disadvantages | CSPs can be expensive and have limitations on mobile phase compatibility. | Requires additional reaction steps; potential for kinetic resolution. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. smithers.com Due to the low volatility of this compound, resulting from its multiple hydrogen-bonding hydroxyl groups, direct GC analysis is challenging. Therefore, derivatization is a mandatory step to convert the triol into a more volatile and thermally stable form. chromtech.com
The most common derivatization technique for compounds with active hydrogens is silylation. chromtech.comregistech.com In this process, the hydrogen of each hydroxyl group is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). registech.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to produce the tris-TMS ether of this compound. thermofisher.comunina.it
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar 5% phenyl-methylpolysiloxane phase). smithers.comresearchgate.net Components are separated based on their boiling points and interaction with the stationary phase. smithers.com The separated components then enter the mass spectrometer, which ionizes them, causing fragmentation. The resulting mass spectrum, a unique fragmentation pattern, acts as a molecular fingerprint, allowing for the identification of the parent compound and any trace impurities by comparison to spectral libraries. smithers.com This makes GC-MS ideal for detecting and identifying by-products from synthesis, residual solvents, or degradation products.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of small molecules. For neutral compounds like this compound, the standard CE technique, Capillary Zone Electrophoresis (CZE), is ineffective. However, a modification known as Micellar Electrokinetic Chromatography (MEKC) allows for the separation of neutral analytes. wikipedia.orgasdlib.org
In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgeurjchem.com This causes the formation of micelles, which act as a pseudo-stationary phase. kapillarelektrophorese.com While the bulk buffer solution moves towards the cathode via electroosmotic flow (EOF), the negatively charged micelles migrate in the opposite direction, although the powerful EOF results in a net slow migration towards the cathode. wikipedia.org
Separation occurs based on the partitioning of the neutral analyte between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. asdlib.org Molecules with greater hydrophobicity will spend more time within the micelle and thus have longer retention times. This differential partitioning allows for the high-resolution separation of structurally similar compounds, such as isomers or impurities of this compound. The selectivity of the separation can be further tuned by adding organic modifiers or other types of surfactants to the buffer. nih.gov
Nuclear Magnetic Resonance (NMR) for Purity and Quantitative Analysis of Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation and can also be employed as a powerful quantitative tool (qNMR). jeolusa.com Unlike chromatographic methods, NMR does not require an identical reference standard of the analyte for quantification. Instead, it relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
For quantitative analysis, a certified internal standard of known purity and high molecular weight is accurately weighed and mixed with a precisely weighed amount of the this compound sample. ox.ac.uksigmaaldrich.com The ¹H NMR spectrum of the mixture is then recorded. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the this compound can be calculated using the following relationship: ox.ac.uk
Purityx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Puritystd
Where:
I = Integrated area of the signal
N = Number of protons generating the signal
M = Molecular weight
W = Weight of the substance
Purity = Purity of the substance
x = Analyte (this compound)
std = Internal Standard
This method is highly accurate and provides traceability to the International System of Units (SI). jeolusa.com Furthermore, the NMR spectrum provides a comprehensive profile of the sample, allowing for the simultaneous identification and quantification of impurities without the need for their individual calibration curves, provided they have unique signals in the spectrum.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. slideshare.net For this compound, derivatization is crucial for overcoming challenges related to volatility for GC and detectability for HPLC.
For GC Analysis: The primary goal is to increase volatility and thermal stability by masking the polar hydroxyl groups. chromtech.com Silylation is the most prevalent method. chromtech.comregistech.com
For HPLC Analysis: Since this compound lacks a chromophore, it is invisible to standard UV-Vis detectors. Derivatization can be used to attach a UV-active or fluorescent tag to the molecule. libretexts.orgnih.govresearchgate.net This significantly enhances detection sensitivity.
Table 2: Common Derivatization Strategies for this compound
| Technique | Purpose | Reagent Class | Example Reagent | Functional Group Targeted |
|---|---|---|---|---|
| GC-MS | Increase Volatility & Thermal Stability | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). thermofisher.com | Hydroxyl (-OH). tcichemicals.com |
| GC-MS | Increase Volatility & Thermal Stability | Silylating Agents | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). thermofisher.com | Hydroxyl (-OH). chromtech.com |
| HPLC-UV | Add a Chromophore for UV Detection | Acyl Halides | Benzoyl Chloride | Hydroxyl (-OH). nih.gov |
| HPLC-UV | Add a Chromophore for UV Detection | Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl). libretexts.orgnih.gov | Hydroxyl (-OH). libretexts.org |
| HPLC-Fluorescence | Add a Fluorophore for Fluorescence Detection | Sulfonyl Chlorides | Dansyl Chloride. researchgate.net | Hydroxyl (-OH). researchgate.net |
| HPLC-Fluorescence | Add a Fluorophore for Fluorescence Detection | Isocyanates | Naphthyl isocyanate | Hydroxyl (-OH). nih.gov |
Environmental Fate and Degradation Pathways of 3 Methylpentane 2,3,4 Triol
Biotransformation and Biodegradation Studies
The biotransformation and biodegradation of 3-Methylpentane-2,3,4-triol are anticipated to be the primary mechanisms of its degradation in the environment. As a small, aliphatic triol, it is expected to be susceptible to microbial attack. The chemical pathways involved would likely mirror those observed for other simple polyols.
Microbial degradation of aliphatic alcohols typically proceeds through a series of oxidative reactions. For this compound, the initial steps of biotransformation would likely involve the oxidation of one or more of its hydroxyl groups. This process is generally catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, enzymes commonly found in soil and water microorganisms.
The probable biotransformation pathway can be hypothesized as follows:
Oxidation of Primary/Secondary Alcohols: The terminal secondary hydroxyl group or the other secondary hydroxyl group could be oxidized to a ketone, or the primary hydroxyl group (if a different isomer were considered) to an aldehyde and subsequently to a carboxylic acid.
Beta-Oxidation: Following initial oxidation, the resulting intermediates could potentially undergo further degradation via pathways analogous to fatty acid beta-oxidation, progressively shortening the carbon chain.
Cleavage of the Carbon Backbone: Vicinal diol structures can be susceptible to enzymatic cleavage, which would break the carbon-carbon bond between the hydroxyl-bearing carbons. This would result in smaller, more readily metabolized fragments.
Ultimately, complete biodegradation would lead to the mineralization of this compound into carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation process would be slower and might result in the formation of methane (B114726) and other short-chain fatty acids. The presence of a methyl group on the pentane (B18724) backbone may slightly hinder the rate of degradation compared to a linear triol, as branching can sometimes cause steric hindrance for microbial enzymes.
Table 1: Predicted Biotransformation Pathway Intermediates of this compound
| Step | Reactant | Enzyme Class (Hypothesized) | Product |
| 1 | This compound | Alcohol Dehydrogenase | 3-Methyl-3,4-dihydroxypentan-2-one |
| 2 | 3-Methyl-3,4-dihydroxypentan-2-one | Monooxygenase/Dioxygenase | Further oxidized intermediates |
| 3 | Oxidized Intermediates | Various | Smaller organic acids, CO2, H2O |
Fate in Water and Soil Systems
The fate of this compound in water and soil systems will be governed by its high water solubility and low volatility, which are characteristic of small polyols. These properties suggest that it will be highly mobile in aqueous environments and have a limited tendency to partition to air or sediment.
Fate in Water: Once released into a water body, this compound is expected to remain dissolved in the water column. Due to its low volatility, significant transfer to the atmosphere from water is not anticipated. Its high water solubility and low octanol-water partition coefficient (Kow) indicate a low potential for bioaccumulation in aquatic organisms. The primary removal mechanism from the water column will likely be biodegradation by aquatic microorganisms.
Fate in Soil: In the soil environment, the high water solubility of this compound suggests it will have a high potential for leaching. The extent of its mobility in soil will be influenced by its adsorption to soil particles. The sorption of polar organic compounds to soil is a complex process. acs.org While the low Kow of this compound suggests weak partitioning to soil organic carbon, polar interactions such as hydrogen bonding with clay minerals and organic matter functional groups could contribute to its retention in soil. nih.gov Nevertheless, it is expected to be more mobile in soil compared to nonpolar organic compounds of similar molecular weight. The primary dissipation mechanism in soil is expected to be biodegradation.
Table 3: Predicted Physicochemical Properties and Environmental Partitioning of this compound
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | High | Remains in the aqueous phase; high potential for mobility in water and soil. |
| Vapor Pressure | Low | Low volatility; will not readily partition to the atmosphere from water or soil. |
| Octanol-Water Partition Coefficient (Kow) | Low | Low potential for bioaccumulation in organisms. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Low | Weak sorption to soil organic matter; potential for leaching in soil. |
Conclusion and Future Research Directions on 3 Methylpentane 2,3,4 Triol
Summary of Key Academic Contributions and Remaining Challenges
Academic contributions to the broader class of polyhydroxylated alkanes have primarily focused on their synthesis and stereochemical control. The development of stereoselective synthesis methods for vicinal triols is a significant area of research, as the spatial arrangement of the hydroxyl groups dictates the molecule's properties and potential applications. However, a major remaining challenge is the efficient and highly selective synthesis of all possible stereoisomers of asymmetrically substituted triols like 3-methylpentane-2,3,4-triol. Achieving high diastereoselectivity and enantioselectivity in a single synthetic route remains a formidable task.
Another area of academic interest is the characterization of the conformational landscape of polyols. The intricate network of intramolecular hydrogen bonds in compounds like this compound influences their physical and chemical properties. While computational methods have been employed to study simpler polyols, detailed experimental and theoretical studies on the conformational preferences of this specific triol are lacking.
A significant challenge in the study of this compound is the limited availability of dedicated research. Much of the current understanding is inferred from studies on analogous structures. Future work should focus on generating empirical data for this specific compound to validate theoretical predictions and explore its unique characteristics.
Emerging Methodologies and Technologies Applicable to this compound Research
Several emerging methodologies and technologies hold promise for advancing the understanding and application of this compound:
Advanced Stereoselective Synthesis: Modern synthetic strategies, including organocatalysis and biocatalysis, offer powerful tools for the stereocontrolled synthesis of chiral polyols. nih.govresearchgate.netnih.govtaylorfrancis.comresearchgate.net Biocatalytic methods, utilizing enzymes, can provide high selectivity under mild reaction conditions, offering a green chemistry approach to producing specific stereoisomers of this compound. nih.govresearchgate.netnih.govtaylorfrancis.comresearchgate.net
High-Throughput Screening: The development of high-throughput screening methods can accelerate the discovery of efficient catalysts and optimal reaction conditions for the synthesis and functionalization of this triol.
Advanced Analytical Techniques: Modern analytical techniques are crucial for the separation and characterization of the different stereoisomers of this compound. Techniques such as chiral high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are becoming increasingly sophisticated for chiral analysis. nih.govwikipedia.orgwvu.edu
Computational Chemistry: In silico modeling and density functional theory (DFT) calculations can provide valuable insights into the conformational preferences, reactivity, and spectroscopic properties of this compound. nih.govcompchem.nlscispace.comsapub.orgresearchgate.net These computational studies can guide experimental design and help in the interpretation of experimental data.
| Emerging Methodology/Technology | Potential Application to this compound Research |
| Biocatalysis | Stereoselective synthesis of specific enantiomers and diastereomers. nih.govresearchgate.netnih.govtaylorfrancis.comresearchgate.net |
| Organocatalysis | Development of novel, metal-free synthetic routes with high stereocontrol. |
| Chiral Chromatography (HPLC, SFC) | Separation and purification of individual stereoisomers for further study. nih.govwikipedia.orgwvu.edu |
| Capillary Electrophoresis (CE) | High-efficiency separation and analysis of chiral compounds. nih.govwvu.edu |
| Computational Modeling (DFT) | Prediction of stable conformations, reaction mechanisms, and spectroscopic properties. nih.govcompchem.nlscispace.comsapub.orgresearchgate.net |
Potential for Novel Applications in Chemical Science and Technology (Non-Clinical)
The trifunctional nature and chirality of this compound make it a promising candidate for several non-clinical applications:
Chiral Building Blocks in Asymmetric Synthesis: As a chiral molecule, this compound can serve as a versatile starting material or chiral auxiliary in the synthesis of more complex enantiomerically pure compounds. nih.govresearchgate.netbohrium.com Its three hydroxyl groups offer multiple points for chemical modification.
Polymer Chemistry: Polyols are fundamental components in the synthesis of polyesters and polyurethanes. creative-proteomics.com The specific structure of this compound could be exploited to create polymers with tailored properties, such as improved thermal stability, biodegradability, or specific mechanical characteristics. nih.gov Functional polyols are key to developing high-performance materials like flexible foams, coatings, and adhesives. gvchem.comuychem.com
Materials Science: The hydroxyl groups can be functionalized to create novel materials. For instance, it could be used in the synthesis of functionalized nanoscale materials or as a component in the formation of metal-organic frameworks (MOFs). researchgate.net
Catalysis: The catalytic conversion of polyols, such as glycerol, into value-added chemicals is an active area of research. bcrec.idusask.cad-nb.infocore.ac.ukresearchgate.net Similar catalytic strategies could be applied to this compound to produce other useful chemical intermediates.
| Potential Application Area | Specific Role of this compound |
| Asymmetric Synthesis | Chiral starting material, chiral auxiliary, or ligand for asymmetric catalysis. nih.govresearchgate.netbohrium.com |
| Polymer Science | Monomer for the synthesis of specialty polyesters and polyurethanes with unique properties. creative-proteomics.comnih.govgvchem.comuychem.com |
| Materials Chemistry | Precursor for functionalized nanoparticles or linkers in metal-organic frameworks. researchgate.net |
| Green Chemistry | A platform molecule for catalytic conversion to other valuable chemicals. bcrec.idusask.cad-nb.infocore.ac.ukresearchgate.net |
Interdisciplinary Research Opportunities Involving this compound
The study of this compound presents several opportunities for interdisciplinary collaboration:
Chemistry and Materials Science: The design and synthesis of novel polymers and materials based on the this compound scaffold would require close collaboration between synthetic chemists and materials scientists. This could lead to the development of new biodegradable plastics, specialized coatings, or advanced functional materials.
Chemistry and Computational Science: A synergistic approach combining experimental synthesis and characterization with computational modeling would provide a deeper understanding of the structure-property relationships of this triol and its derivatives. Computational studies can predict the behavior of materials derived from this compound, guiding experimental efforts.
Chemistry and Atmospheric Science: Polyols are known to be present in atmospheric aerosols and can influence cloud formation and climate. cern.chnih.govcaltech.eduillinois.edupnnl.gov Research into the atmospheric chemistry of this compound, including its sources, sinks, and role in aerosol formation, would be a valuable interdisciplinary pursuit.
Biotechnology and Chemical Engineering: The development of efficient biocatalytic processes for the production of specific stereoisomers of this compound would involve expertise from both biotechnology for enzyme discovery and engineering, and chemical engineering for process optimization and scale-up.
Q & A
Q. What are the established synthetic routes for 3-Methylpentane-2,3,4-triol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves multi-step asymmetric synthesis. For structurally related triols, proline-catalyzed α-aminooxylation, (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation have been employed to achieve stereochemical control. Yield optimization requires adjusting catalyst loading (e.g., chiral catalysts like L-proline), solvent polarity, and temperature gradients during critical steps such as epoxidation. For example, a six-step synthesis of (3S,4R)-5-phenylpentane-1,3,4-triol achieved a 45% overall yield by fine-tuning these parameters .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR), particularly 2D techniques (COSY, HSQC, HMBC), is critical for resolving stereochemistry. For example, in cerebroside analogs with triol moieties, - and -NMR data confirmed configurations by analyzing coupling constants and chemical shifts. Mass spectrometry (ESI-MS) and infrared (IR) spectroscopy further validate molecular composition and functional groups. In one study, ESI-MS data ([M+Na] at m/z 838) corroborated the molecular formula of a triol-containing cerebroside .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
Methodological Answer: For analogous alcohols, safety data sheets recommend storage under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation. Moisture-sensitive derivatives should be kept in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Stability tests via periodic HPLC or TLC analysis are advised to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational stereochemical predictions for this compound derivatives?
Methodological Answer: Discrepancies often arise from dynamic molecular behavior (e.g., conformational flexibility). Cross-validation strategies include:
- X-ray crystallography : Definitive structural assignment via single-crystal analysis.
- Isotopic labeling : or labeling to enhance NMR signal resolution.
- Computational refinement : Density Functional Theory (DFT) to simulate NMR chemical shifts under varying conformations. For example, KMnO oxidation was used to confirm double-bond positions in phytosphingosine triols, resolving ambiguities in NMR assignments .
Q. What strategies improve enantiomeric excess (ee) in asymmetric syntheses of this compound?
Methodological Answer: Key factors include:
- Chiral catalysts : Proline derivatives or transition-metal complexes (e.g., Sharpless catalysts) for stereoselective epoxidation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.
- Temperature control : Lower temperatures reduce racemization during sensitive steps like Wittig reactions. A study on (3S,4R)-5-phenylpentane-1,3,4-triol achieved high ee by optimizing these parameters, though scalability remains a challenge .
Q. How can researchers evaluate the biological activity of this compound in endoplasmic reticulum (ER) stress models?
Methodological Answer: Proposed assays include:
- MTT assays : To assess cytotoxicity in cell lines (e.g., HEK293 or HeLa).
- Gene expression profiling : qPCR or RNA-seq to measure ER stress markers (e.g., BiP, CHOP).
- Fluorescence microscopy : Using ER-Tracker™ dyes to visualize stress mitigation. Related triols, such as 5-hydroxy-4-(1-hydroxyethyl)-3-methylfuran-2(5H)-one, showed ER stress inhibition in mushroom extracts, providing a methodological template .
Q. What analytical approaches are recommended for tracing the metabolic fate of this compound in vivo?
Methodological Answer: Isotopic labeling (e.g., or ) combined with LC-MS/MS enables tracking of metabolites. For endogenous triols like 2-amino-1,3,4-octadecanetriol, high-resolution MS and stable isotope dilution assays (SIDA) have been used to quantify metabolic intermediates in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
